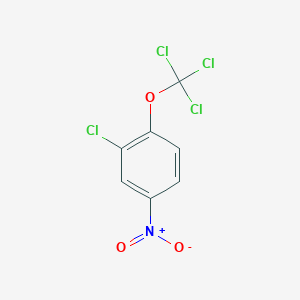
2-Chloro-4-(difluoromethyl)-6-methoxypyridine
Descripción general
Descripción
“2-Chloro-4-(difluoromethyl)-6-methoxypyridine” is a chemical compound. It is part of the trifluoromethylpyridines (TFMP) group . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Aplicaciones Científicas De Investigación
Understanding Pyridine Derivatives in Research
Pyridine derivatives, such as 2-Chloro-4-(difluoromethyl)-6-methoxypyridine, are of significant interest in scientific research due to their potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. These compounds can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Role in Organic Synthesis
In organic synthesis, pyridine derivatives are often utilized as building blocks for constructing complex molecules. Their chemical structure allows for selective functionalization, enabling the synthesis of a wide range of compounds with diverse biological activities. For instance, the introduction of halogens and methoxy groups into the pyridine ring can significantly alter the compound's reactivity, making it a versatile reagent in cross-coupling reactions (Santos, 2002).
Applications in Medicinal Chemistry
In medicinal chemistry, pyridine derivatives are explored for their pharmacological properties. These compounds have been studied as potential therapeutic agents for various diseases, including cancer, cardiovascular disorders, and infectious diseases. Their structural diversity enables the modulation of biological targets, leading to the development of novel drugs with improved efficacy and safety profiles (Miyamoto et al., 2014).
Material Science and Environmental Applications
Pyridine derivatives also find applications in material science, particularly in the development of organic electronic materials and sensors. Their electronic properties can be finely tuned by modifying the substituents on the pyridine ring, making them suitable for applications in OLEDs, organic photovoltaics, and chemical sensors (Aurbach et al., 2007).
Additionally, pyridine derivatives play a role in environmental science, particularly in the degradation of pollutants. Their reactivity can be harnessed in catalytic processes to break down toxic compounds in water and soil, contributing to environmental remediation efforts (Goodwin et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-4-(difluoromethyl)-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c1-12-6-3-4(7(9)10)2-5(8)11-6/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQWFFZVEULYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404572.png)
![1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404574.png)
![1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404575.png)



![2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404579.png)




![5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene](/img/structure/B1404589.png)

![1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404593.png)